molecular formula C15H14O5 B13079201 Guibourtinidol-4alpha-ol

Guibourtinidol-4alpha-ol

Cat. No.: B13079201
M. Wt: 274.27 g/mol
InChI Key: NTLUSUFJOUMRLA-QLFBSQMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is typically extracted from natural sources such as the heartwood of Cassia abbreviata .

Chemical Reactions Analysis

Types of Reactions

Guibourtinidol-4alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for flavonoid compounds and involve changes to the hydroxyl groups and the aromatic rings .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids .

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2R,3S,4R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H/t13-,14+,15-/m1/s1

InChI Key

NTLUSUFJOUMRLA-QLFBSQMISA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C(O2)C=C(C=C3)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.